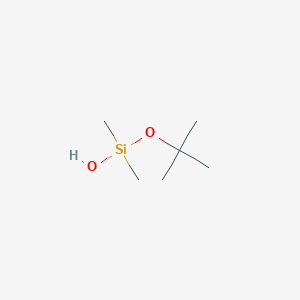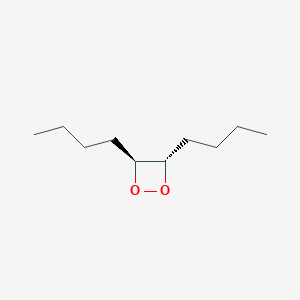
(3S,4S)-3,4-Dibutyl-1,2-dioxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3,4-Dibutyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms. This compound is notable for its unique stereochemistry, with both butyl groups positioned in a specific spatial arrangement. The dioxetane ring is a strained structure, making it highly reactive and of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dibutyl-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method is the photooxidation of alkenes in the presence of singlet oxygen. This reaction proceeds via the formation of a dioxetane intermediate, which can be isolated and purified. The reaction conditions often require low temperatures and the presence of a photosensitizer to facilitate the generation of singlet oxygen.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced photochemical reactors allows for the efficient generation of singlet oxygen and the subsequent formation of the dioxetane ring. These methods are designed to maximize yield and minimize by-products, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
(3S,4S)-3,4-Dibutyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the cleavage of the dioxetane ring.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced species.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and ozone. These reactions typically require low temperatures and inert atmospheres to prevent unwanted side reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学研究应用
(3S,4S)-3,4-Dibutyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of strained ring systems and the mechanisms of photochemical reactions.
Biology: The compound’s reactivity makes it useful in the development of chemiluminescent probes for biological imaging and diagnostics.
Medicine: Research into the potential therapeutic applications of dioxetane derivatives is ongoing, particularly in the field of drug delivery and targeted therapy.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.
作用机制
The mechanism by which (3S,4S)-3,4-Dibutyl-1,2-dioxetane exerts its effects involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to produce a range of products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
(3S,4S)-3,4-Dimethyl-1,2-dioxetane: Similar in structure but with methyl groups instead of butyl groups.
(3S,4S)-3,4-Diphenyl-1,2-dioxetane: Contains phenyl groups, leading to different reactivity and applications.
(3S,4S)-3,4-Diethyl-1,2-dioxetane: Features ethyl groups, offering a comparison in terms of steric and electronic effects.
Uniqueness
(3S,4S)-3,4-Dibutyl-1,2-dioxetane is unique due to its specific stereochemistry and the presence of butyl groups, which influence its reactivity and potential applications. The larger alkyl groups can affect the compound’s stability and the types of reactions it undergoes, making it distinct from its smaller or more aromatic counterparts.
属性
CAS 编号 |
83929-12-8 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
(3S,4S)-3,4-dibutyldioxetane |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-9-10(12-11-9)8-6-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI 键 |
NDDHQKKOLPNFGX-UWVGGRQHSA-N |
手性 SMILES |
CCCC[C@H]1[C@@H](OO1)CCCC |
规范 SMILES |
CCCCC1C(OO1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


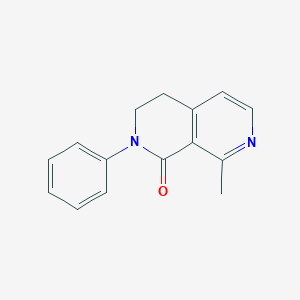
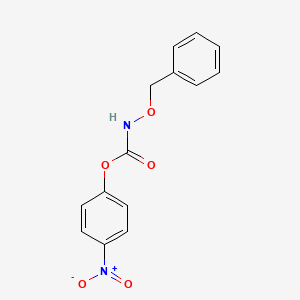
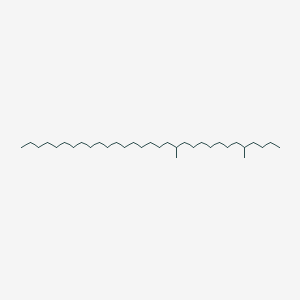
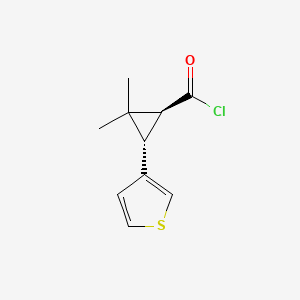
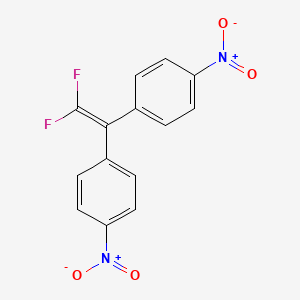
![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)

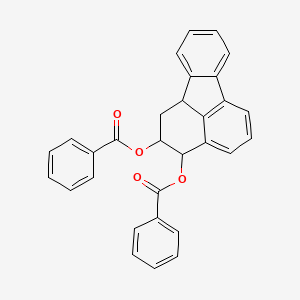
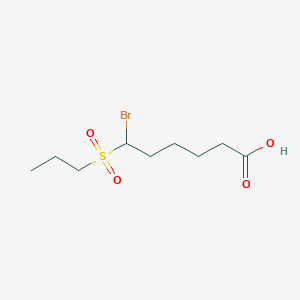
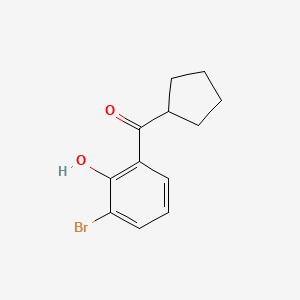
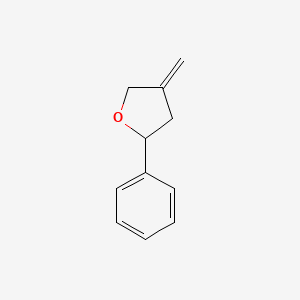
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
